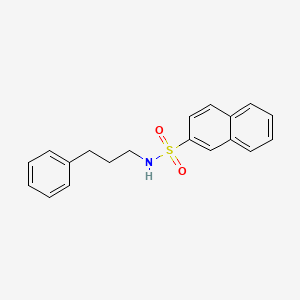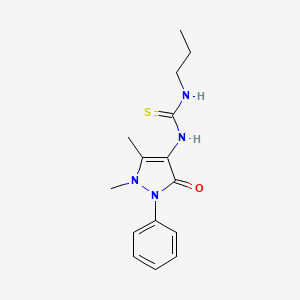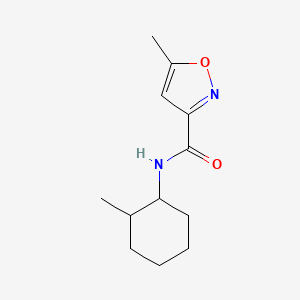
N-(3-phenylpropyl)-2-naphthalenesulfonamide
Vue d'ensemble
Description
N-(3-phenylpropyl)-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 335.45 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-phenylpropyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and urokinase plasminogen activator, which are involved in cancer cell invasion and metastasis. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models. Inflammation research has shown that this compound can reduce inflammation and improve tissue damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-phenylpropyl)-2-naphthalenesulfonamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, this compound has some limitations such as its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
Orientations Futures
There are several future directions for research on N-(3-phenylpropyl)-2-naphthalenesulfonamide. In cancer research, further studies are needed to investigate the potential of this compound as a therapeutic agent for various types of cancer. In neurodegenerative disease research, further studies are needed to investigate the potential of this compound as a neuroprotective agent for various neurodegenerative diseases. In inflammation research, further studies are needed to investigate the potential of this compound as an anti-inflammatory agent for various inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Conclusion
This compound, or this compound, is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to investigate the potential of this compound as a therapeutic agent and to optimize its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
N-(3-phenylpropyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-23(22,20-14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-13,15,20H,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVKDDMTVTZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4795019.png)
![methyl 4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4795027.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)
![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)

![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)